N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

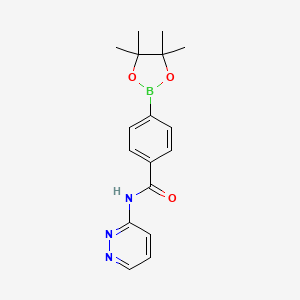

N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing compound featuring a pyridazine ring linked via an amide bond to a benzamide scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science for constructing biaryl systems . This compound is synthesized through coupling reactions involving boronic acid precursors and pyridazine derivatives, as inferred from analogous syntheses in the evidence .

Properties

Molecular Formula |

C17H20BN3O3 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

N-pyridazin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-7-12(8-10-13)15(22)20-14-6-5-11-19-21-14/h5-11H,1-4H3,(H,20,21,22) |

InChI Key |

FFBLZKPPZGSYND-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Intermediate: The initial step often involves the reaction of 4-bromoaniline with benzoyl chloride to form 4-bromobenzamide.

Borylation Reaction: The 4-bromobenzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.

Coupling with Pyridazine: Finally, the boronate ester intermediate is coupled with pyridazine-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The pyridazine ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the benzamide group suggests possible applications in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Heterocyclic Variations: Pyridazine (target compound) vs. pyridine, pyrimidine, or pyrazole in analogs .

- Flexible chains (e.g., 5-phenylpentyl in ) may improve membrane permeability.

- Electronic Effects: Trifluoromethyl groups () enhance electron-withdrawing properties, altering reactivity and metabolic stability.

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations:

Biological Activity

N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 261.12 g/mol. The structure features a pyridazine ring and a boron-containing dioxaborolane moiety, which are critical for its chemical reactivity and biological interactions.

Key Structural Features:

- Pyridazine Ring : Contributes to the compound's ability to interact with various biological targets.

- Dioxaborolane Moiety : Enhances the compound's stability and potential for forming complexes with biomolecules.

Research indicates that this compound may exhibit inhibitory activity against several key kinases involved in cellular signaling pathways:

- GSK-3β Inhibition : This compound has been shown to inhibit GSK-3β with an IC50 value of approximately 10 nM. GSK-3β is implicated in various cellular processes including glycogen metabolism and cell cycle regulation.

- IKK-β and ROCK-1 Inhibition : Inhibitory activity against IKK-β and ROCK-1 has also been observed, suggesting potential applications in inflammation and cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly reduces nitric oxide (NO) levels in BV-2 microglial cells, indicating anti-inflammatory properties. Furthermore, it has been shown to decrease interleukin (IL)-6 levels at concentrations as low as 1 µM.

Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of this compound compared to other known inhibitors:

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | GSK-3β | 10 | |

| Staurosporine | GSK-3β | 405 | |

| Compound II | IKK-β | 4380 | |

| Compound III | ROCK-1 | 1760 |

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide in BV-2 microglial cells. The results indicated a significant reduction in NO production at concentrations of 1 µM and 10 µM compared to control groups. This suggests that the compound could be beneficial in treating neuroinflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.